molecular formula C13H9Cl2NO3S B7812953 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride CAS No. 89565-15-1

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride

Cat. No.: B7812953
CAS No.: 89565-15-1
M. Wt: 330.2 g/mol
InChI Key: VQKGBQWAZKTZKX-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride is a specialized bifunctional reagent designed for chemical biology and medicinal chemistry research. Its structure incorporates a benzenesulfonamide group, a well-established Zinc-Binding Group (ZBG) known to inhibit carbonic anhydrase (CA) isozymes . Researchers are particularly interested in CA inhibitors for their potential in targeting hypoxic tumor environments; CA IX, an isoform overexpressed in many solid tumors like triple-negative breast cancer, is a validated anticancer target . This compound serves as a key synthetic intermediate for developing novel small-molecule inhibitors that selectively target such isoforms . Furthermore, beyond oncology, the inhibition of bacterial carbonic anhydrases has been shown to interfere with microbial growth and biofilm formation, positioning this reagent as a valuable scaffold in the design of new antimicrobial agents . The sulfonyl chloride moiety offers a reactive handle for conjugation, while the 4-chlorobenzamido tail can be modified to explore interactions with the hydrophobic region of enzyme active sites, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific research objectives .

Properties

IUPAC Name

4-[(4-chlorobenzoyl)amino]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3S/c14-10-3-1-9(2-4-10)13(17)16-11-5-7-12(8-6-11)20(15,18)19/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKGBQWAZKTZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536515
Record name 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89565-15-1
Record name 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride is used in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug design and development.

  • Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: It may interfere with metabolic pathways or signaling cascades, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride 4-chlorobenzamido C₁₃H₁₀Cl₂N₂O₃S 357.25 (calc.) High reactivity; pharmaceutical intermediate
4-(5-Chloro-2-methoxybenzamido)benzene-1-sulfonyl chloride 5-chloro-2-methoxybenzamido C₁₄H₁₂Cl₂N₂O₄S 391.28 (calc.) Enhanced solubility due to methoxy group; used in antipyrine derivatives
4-Benzamidobenzene-1-sulfonyl chloride Benzamido C₁₃H₁₀ClN₂O₃S 295.74 Lower reactivity (no electron-withdrawing Cl); intermediate in dyes
4-(Biphenyl-4-ylmethoxy)benzene-1-sulfonyl chloride Biphenylmethoxy C₁₉H₁₅ClO₃S 382.84 Enzyme inhibition (ADAM-17); higher lipophilicity
4-(tert-Butyl)benzene-1-sulfonyl chloride tert-Butyl C₁₀H₁₃ClO₂S 232.73 Steric hindrance reduces reactivity; used in polymer chemistry

Key Observations :

  • Electron-withdrawing groups (e.g., chloro in the target compound) increase sulfonyl chloride reactivity compared to electron-donating groups (e.g., methoxy in 's compound 4) .
  • Bulkier substituents (e.g., biphenylmethoxy or tert-butyl) reduce reaction rates in SN2 mechanisms but improve target specificity in enzyme inhibition .

Preparation Methods

Reaction of Chlorobenzene with Chlorosulfonic Acid

Chlorobenzene reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions to yield 4-chlorobenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced para to the chlorine atom due to directing effects. Key parameters include:

  • Temperature: 35–80°C

  • Molar Ratio: 1:3 (chlorobenzene to ClSO₃H)

  • Solvent: Halogenated aliphatic hydrocarbons (e.g., 1,2-dichloroethane)

  • Catalyst: Alkali metal salts (e.g., NaCl) to suppress byproduct formation.

The reaction mixture is typically quenched in ice water to precipitate the product, achieving yields of ~81% with minimal bis(4-chlorophenyl) sulfone byproduct.

Table 1: Optimization of 4-Chlorobenzenesulfonyl Chloride Synthesis

ParameterOptimal ValueImpact on Yield
Temperature55–60°CMaximizes para substitution
ClSO₃H Equivalents3.0Minimizes sulfone byproduct
Solvent1,2-DichloroethaneEnhances solubility
Reaction Time5–8 hoursCompletes sulfonation

Functionalization via Amination and Acylation

Nitration and Reduction to Introduce an Amino Group

To install the 4-chlorobenzamido moiety, 4-chlorobenzenesulfonyl chloride must first be functionalized with an amino group. While direct amination is challenging, a nitro intermediate can be reduced to an amine.

  • Nitration:

    • Conditions: Nitrating agents (HNO₃/H₂SO₄) at 0–5°C.

    • Challenge: The sulfonyl chloride group directs nitration to the meta position, complicating para-substitution. Alternative approaches use protective groups or directed metalation.

  • Reduction:

    • Catalytic Hydrogenation: H₂/Pd-C in ethanol reduces the nitro group to amine.

    • Chemical Reduction: Fe/HCl or SnCl₂ in acidic media.

    The resulting 4-aminobenzenesulfonyl chloride is highly reactive and prone to hydrolysis, necessitating anhydrous handling.

Acylation with 4-Chlorobenzoyl Chloride

The amine intermediate reacts with 4-chlorobenzoyl chloride to form the target amide. This Schotten-Baumann-type reaction employs:

  • Base: Triethylamine or aqueous NaOH to scavenge HCl.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature: 0–25°C to minimize sulfonyl chloride hydrolysis.

Mechanism:

4-NH2-C6H4-SO2Cl+Cl-C6H4-COClEt3N4-(Cl-C6H4-CONH)-C6H4-SO2Cl+HCl\text{4-NH}2\text{-C}6\text{H}4\text{-SO}2\text{Cl} + \text{Cl-C}6\text{H}4\text{-COCl} \xrightarrow{\text{Et}3\text{N}} \text{4-(Cl-C}6\text{H}4\text{-CONH)-C}6\text{H}4\text{-SO}2\text{Cl} + \text{HCl}

Table 2: Acylation Reaction Optimization

ConditionValueOutcome
BaseTriethylamineHigher yield (78%) vs. NaOH (65%)
SolventDCMImproved solubility
Reaction Time12 hoursComplete conversion

Alternative Route: Direct Coupling of Pre-Functionalized Intermediates

Ullmann-Type Coupling for Amide Formation

Palladium-catalyzed cross-coupling offers a modern alternative to classical amidation. This method circumvents the instability of 4-aminobenzenesulfonyl chloride by directly coupling 4-chlorobenzenesulfonyl chloride with 4-chlorobenzamide precursors.

  • Catalyst: Pd(OAc)₂/Xantphos.

  • Ligand: BINAP for enhanced regioselectivity.

  • Solvent: Toluene at 110°C for 24 hours.

Advantages:

  • Avoids nitro reduction steps.

  • Tolerates moisture-sensitive sulfonyl chlorides.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

The sulfonyl chloride group is prone to hydrolysis in aqueous or basic conditions. Mitigation includes:

  • Anhydrous Solvents: Use of DCM or THF with molecular sieves.

  • Low-Temperature Reactions: Maintaining temperatures below 25°C during acylation.

Byproduct Formation

  • Bis(4-chlorophenyl) Sulfone: Minimized by optimizing ClSO₃H stoichiometry and adding NaCl.

  • Over-Acylation: Controlled by slow addition of 4-chlorobenzoyl chloride.

Industrial-Scale Production Insights

Patent GB2135666A highlights a continuous process for 4-chlorobenzenesulfonyl chloride, emphasizing:

  • Solvent Recycling: 1,2-Dichloroethane is distilled and reused.

  • Catalyst Recovery: Ferric chloride is extracted via aqueous washes .

Q & A

Basic Questions

Q. What are the key spectroscopic techniques for characterizing 4-(4-Chlorobenzamido)benzene-1-sulfonyl chloride, and how are they interpreted?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify functional groups via characteristic absorption bands. For sulfonyl chlorides, the symmetric and asymmetric S=O stretching vibrations appear at ~1360–1380 cm⁻¹ and ~1170–1190 cm⁻¹, respectively. The chlorobenzamido group’s C=O stretch is observed at ~1660–1680 cm⁻¹ .
  • ¹H NMR : Aromatic protons in the benzene rings show splitting patterns dependent on substituents. For example, protons adjacent to electron-withdrawing groups (e.g., sulfonyl chloride) resonate downfield (δ 7.5–8.5 ppm). Integration ratios confirm substituent positions .
  • Table 1 : Spectral Data Overview
TechniqueKey Peaks/ShiftsFunctional Group Identified
IR1680 cm⁻¹ (C=O), 1190 cm⁻¹ (S=O)Chlorobenzamido, sulfonyl
¹H NMR (CDCl₃)δ 8.1–8.3 (d, 2H, Ar-H near SO₂Cl)Aromatic protons

Q. What safety protocols are essential when handling sulfonyl chloride derivatives?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact. Verify glove compatibility using manufacturer penetration time data .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, as sulfonyl chlorides release HCl upon hydrolysis .
  • Storage : Keep in moisture-free, cool environments (<4°C) to prevent decomposition. Use desiccants in storage containers .

Q. What synthetic routes are effective for preparing sulfonyl chloride derivatives with aromatic substituents?

  • Methodological Answer :

  • Step 1 : Sulfonation of the benzene ring using chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl group.
  • Step 2 : Reaction with 4-chlorobenzoyl chloride to form the amido linkage via nucleophilic acyl substitution.
  • Optimization : Control reaction temperature (0–5°C) to minimize side reactions like over-sulfonation. Monitor completion via TLC (silica gel, hexane:ethyl acetate = 3:1) .

Advanced Research Questions

Q. How does the 4-chlorobenzamido group influence the reactivity of benzene sulfonyl chlorides in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing Cl and carbonyl groups reduce electron density on the sulfonyl chloride, enhancing electrophilicity. This accelerates reactions with nucleophiles (e.g., amines, alcohols) .
  • Steric Effects : Bulky substituents (e.g., benzamido) may hinder access to the sulfonyl chloride site, requiring polar aprotic solvents (e.g., DMF) to improve reactivity .
  • Comparative Study : Compared to 4-methylbenzenesulfonyl chloride, the target compound reacts 2–3× faster with aniline due to increased electrophilicity .

Q. How can researchers resolve contradictions in spectral data for sulfonyl chloride derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine IR, NMR, and mass spectrometry (MS) to confirm functional groups. For example, a discrepancy in C=O peak position (IR) can be resolved by verifying the molecular ion peak in MS (e.g., m/z = 299.7 for C₁₃H₈Cl₂NO₃S) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .

Q. What are the applications of this compound in proteomics and drug discovery?

  • Methodological Answer :

  • Protein Modification : The sulfonyl chloride reacts selectively with lysine residues (ε-amino groups) under mild buffered conditions (pH 7–8, 25°C). Quench excess reagent with Tris-HCl to terminate reactions .
  • Drug Design : Use as a warhead in covalent inhibitors targeting cysteine proteases. Optimize selectivity by adjusting the chlorobenzamido group’s steric bulk .
  • Case Study : A 2024 study demonstrated its use in synthesizing benzothiazole derivatives with antitubcular activity (IC₅₀ = 8.2 µM against Mycobacterium tuberculosis) .

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